Cis vs. Trans Stereochemistry in Peptide Folding and Self-Assembly
The cis stereochemistry of the cyclobutane β-amino acid core in the target compound directly influences hydrogen-bonding patterns and molecular packing. In contrast to the trans diastereomer, the cis configuration promotes intramolecular hydrogen-bonding and/or charge-dipole interactions that better stabilize the anionic headgroup [1]. This translates into measurable differences in physicochemical properties and self-assembly behavior.
| Evidence Dimension | pKa of cyclobutane β-amino acid-based amphiphile headgroup |
|---|---|
| Target Compound Data | pKa ≈ 4.12 ± 0.05 |
| Comparator Or Baseline | trans diastereomer (pKa ≈ 5.59 ± 0.05) |
| Quantified Difference | ΔpKa = ~1.47 units (cis is more acidic) |
| Conditions | Potentiometric titration in aqueous solution |
Why This Matters
This pKa difference directly impacts the compound's protonation state and ionic interactions under physiological or reaction conditions, dictating its suitability for applications in pH-sensitive drug delivery or specific peptide conjugation chemistries.
- [1] Sorrenti, A., Illa, O., & Ortuño, R. M. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(35), 9608-9618. View Source
